

chemical properties of light yellow crystalline 6,7-Dihydroquinolin-8(5H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6,7-Dihydroquinolin-8(5H)-one

Cat. No.: B1314719

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Technical Guide: Chemical Properties of 6,7-Dihydroquinolin-8(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydroquinolin-8(5H)-one, a light yellow crystalline solid, is a heterocyclic ketone with the molecular formula C_9H_9NO . It serves as a crucial synthetic intermediate in the development of various pharmaceutical compounds and complex organic molecules.^[1] Notably, it is a key building block in the synthesis of tetrahydropyridoazepinones and thiosemicarbazones, classes of compounds that have demonstrated potential anticancer activity.^{[2][3]} This technical guide provides an in-depth overview of the chemical and physical properties of **6,7-Dihydroquinolin-8(5H)-one**, detailed experimental protocols for its synthesis and characterization, and a summary of its known applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **6,7-Dihydroquinolin-8(5H)-one** is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ NO	[3]
Molecular Weight	147.17 g/mol	[3]
Appearance	Light yellow crystalline solid	[4]
Melting Point	96-98 °C	[3]
Boiling Point	140 °C at 0.1 Torr	[3]
Density	1.168 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 10 mg/ml)	[5]
CAS Number	56826-69-8	[5]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of **6,7-Dihydroquinolin-8(5H)-one**.

¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
Data not available in search results	

FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
Data not available in search results	

Mass Spectrometry Data

m/z	Assignment
Data not available in search results	

Experimental Protocols

A detailed experimental protocol for the synthesis of **6,7-Dihydroquinolin-8(5H)-one** is crucial for its reliable preparation in a laboratory setting. The following procedure is adapted from the literature.

Synthesis of **6,7-Dihydroquinolin-8(5H)-one**

A widely referenced method for the synthesis of **6,7-Dihydroquinolin-8(5H)-one** is the oxidation of 5,6,7,8-tetrahydroquinolin-8-ol. While the full detailed protocol from the primary literature by Lemke et al. (1977) was not fully retrieved in the search, a general procedure can be outlined based on common organic synthesis techniques for similar transformations.

- **Starting Material:** 5,6,7,8-tetrahydroquinolin-8-ol
- **Oxidizing Agent:** A suitable oxidizing agent, such as manganese dioxide (MnO₂) or a chromium-based reagent (e.g., pyridinium chlorochromate - PCC), is typically used for the conversion of a secondary alcohol to a ketone.
- **Solvent:** An inert solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), is commonly employed.
- **Reaction Conditions:** The reaction is typically carried out at room temperature with stirring for a period of several hours to ensure complete conversion.

- **Work-up and Purification:** After the reaction is complete, the solid oxidant is removed by filtration. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., isopropyl ether), to yield the light yellow crystalline product.

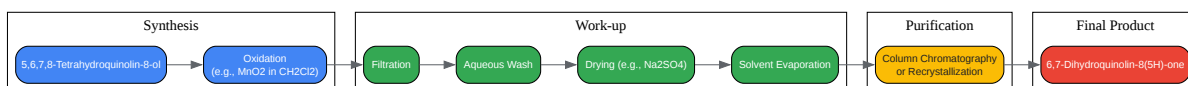
Characterization

The synthesized **6,7-Dihydroquinolin-8(5H)-one** should be characterized using standard analytical techniques to confirm its identity and purity:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are used to elucidate the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present in the molecule, particularly the characteristic carbonyl ($\text{C}=\text{O}$) stretch of the ketone.
- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
- **Melting Point Analysis:** The melting point of the purified product is measured and compared to the literature value to assess its purity.

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of **6,7-Dihydroquinolin-8(5H)-one**.



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Caption: A generalized workflow for the synthesis and purification of **6,7-Dihydroquinolin-8(5H)-one**.

Applications in Drug Development

As a versatile synthetic intermediate, **6,7-Dihydroquinolin-8(5H)-one** is primarily utilized in the synthesis of more complex molecules with potential therapeutic applications.^[1] Its core structure is a valuable scaffold for the generation of compound libraries for drug discovery programs. The primary reported application is in the synthesis of compounds with potential anticancer activity.^{[2][3]} The quinolinone moiety is a privileged structure in medicinal chemistry, known to interact with various biological targets.

Safety Information

6,7-Dihydroquinolin-8(5H)-one should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General hazards may include skin and eye irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

6,7-Dihydroquinolin-8(5H)-one is a valuable chemical intermediate with well-defined physical properties. Its synthesis is achievable through standard organic chemistry methodologies. The primary significance of this compound lies in its role as a precursor to novel molecules with potential applications in pharmaceutical research, particularly in the development of anticancer agents. This guide provides a foundational understanding of its chemical properties, synthesis, and handling for researchers and professionals in the field of drug development and organic synthesis. Further research into its reactivity and the biological activity of its derivatives is warranted to fully explore its potential.

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- To cite this document: BenchChem. [chemical properties of light yellow crystalline 6,7-Dihydroquinolin-8(5H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314719#chemical-properties-of-light-yellow-crystalline-6-7-dihydroquinolin-8-5h-one]

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